molecular formula C11H15F3N2O3 B4148562 3-Cyclohexyl-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione

3-Cyclohexyl-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione

Cat. No.: B4148562
M. Wt: 280.24 g/mol
InChI Key: JFDGVZJOFWPTCI-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and muscle relaxants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves the following steps:

    Formation of the imidazolidine ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step may involve the use of cyclohexyl halides or cyclohexyl Grignard reagents.

    Methoxylation: The methoxy group can be introduced using methanol in the presence of an acid catalyst.

    Trifluoromethylation: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the imidazolidine ring, potentially leading to ring opening or hydrogenation of double bonds.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as an anticonvulsant, muscle relaxant, or anti-inflammatory agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, imidazolidinediones may act by modulating ion channels, inhibiting enzymes, or interacting with specific receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: Another imidazolidinedione used as an anticonvulsant.

    Ethosuximide: A succinimide derivative used to treat epilepsy.

    Carbamazepine: A dibenzazepine used as an anticonvulsant and mood stabilizer.

Uniqueness

3-Cyclohexyl-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione is unique due to the presence of the trifluoromethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

Properties

IUPAC Name

3-cyclohexyl-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O3/c1-19-10(11(12,13)14)8(17)16(9(18)15-10)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDGVZJOFWPTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(=O)N(C(=O)N1)C2CCCCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclohexyl-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione
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3-Cyclohexyl-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 3
3-Cyclohexyl-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 4
3-Cyclohexyl-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 5
3-Cyclohexyl-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 6
3-Cyclohexyl-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione

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